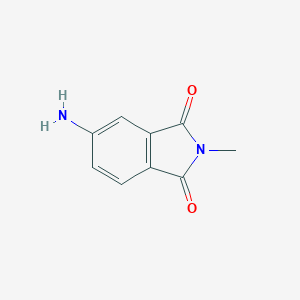

4-Amino-N-methylphthalimide

Description

Contextualization within Phthalimide (B116566) Chemistry and Fluorophores

4-Amino-N-methylphthalimide belongs to the phthalimide class of compounds, which are characterized by a phtalimide core structure. The addition of an amino group at the 4-position and a methyl group at the nitrogen atom of the imide ring gives rise to its specific properties. Phthalimides, in general, are known for their diverse applications, including in the synthesis of dyes, pigments, and pharmaceuticals. lookchem.com

A significant characteristic of this compound is its nature as a fluorophore. Fluorophores are chemical compounds that can re-emit light upon light excitation. This property makes them invaluable tools in various scientific disciplines, including materials science and analytical chemistry. lookchem.com The fluorescence of this compound is particularly sensitive to its local environment, a phenomenon known as solvatochromism. lookchem.comchemicalbook.com

Significance of this compound as a Model System for Intramolecular Charge Transfer (ICT)

The presence of both an electron-donating amino group and an electron-accepting phthalimide moiety within the same molecule makes this compound an excellent model system for studying intramolecular charge transfer (ICT) processes. rsc.org Upon photoexcitation, an electron is transferred from the amino group (donor) to the phthalimide part (acceptor), leading to the formation of an excited state with a large dipole moment. rsc.org

This ICT character is the primary reason for the compound's pronounced solvatochromism. researchgate.net In polar solvents, the highly polar excited state is stabilized, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. iupac.org Conversely, in nonpolar solvents, the emission occurs at shorter wavelengths. The study of this solvatochromic behavior provides valuable insights into the nature of solute-solvent interactions and the dynamics of solvent relaxation around an excited-state dipole.

The intermediate charge-transfer transients of this compound have been extensively characterized using techniques such as laser flash photolysis, as well as steady-state and time-resolved fluorescence spectroscopy. chemicalbook.comsigmaaldrich.com These studies have helped to elucidate the photophysical pathways of the molecule, including the formation and deactivation of the ICT state.

Overview of Research Trajectories and Key Challenges

Current research on this compound is multifaceted. One major area of investigation is its application as a fluorescent probe. lookchem.com Its sensitivity to the local environment allows it to be used to probe the polarity of microenvironments, such as within micelles or biological systems. rsc.orggoettingen-research-online.de For instance, it has been explored for its potential in visualizing lipid droplets and mitochondria in cells. researchgate.net

Another significant research direction involves the development of novel materials with specific optical and electronic properties. lookchem.com By incorporating this compound into polymers or other molecular architectures, researchers aim to create materials with tunable fluorescence and photochromic behavior. lookchem.comgoettingen-research-online.de

A key challenge in the study and application of this compound is understanding and controlling the non-radiative decay pathways of the excited state. In certain environments, particularly in polar protic solvents, non-radiative processes can compete with fluorescence, leading to a decrease in the fluorescence quantum yield. rsc.org In protic solvents, the formation of a "twisted intramolecular charge transfer" (TICT) state is thought to be a significant non-radiative decay channel. rsc.org Overcoming this limitation is crucial for the development of more efficient fluorescent probes and materials.

Furthermore, the synthesis of derivatives of this compound with tailored properties remains an active area of research. google.comresearchgate.net By modifying the substituents on the phthalimide ring or the amino group, scientists can fine-tune the photophysical and chemical characteristics of the molecule for specific applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molar Mass | 176.17 g/mol |

| Melting Point | 246-248 °C (lit.) lookchem.comchembk.com |

| Boiling Point | 368.3±25.0 °C (Predicted) chembk.com |

| Density | 1.411±0.06 g/cm³ (Predicted) chembk.com |

| Appearance | White crystalline solid chembk.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEBUNSLFRQSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352452 | |

| Record name | 4-Amino-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-00-8 | |

| Record name | 4-Amino-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Amino-N-methylphthalimide

The construction of the this compound molecule can be achieved through several synthetic strategies. The most common route involves a multi-step process starting from phthalic anhydride, while alternative methods offer different starting points and reaction conditions.

The synthesis of this compound from phthalic anhydride is not a direct reaction but a sequential process involving three main steps: N-methylation, nitration, and subsequent reduction.

Synthesis of N-Methylphthalimide (NMP): The first step is the reaction of phthalic anhydride with an aqueous solution of methylamine. researchgate.netnjtech.edu.cnscribd.com This condensation reaction is typically performed in a toluene (B28343) solution under reflux. A molar ratio of approximately 1:1.3 (phthalic anhydride to methylamine) is used, and after about 5 hours of reflux, the conversion of phthalic anhydride can reach 98%, with yields of N-methylphthalimide as high as 94%. researchgate.netnjtech.edu.cnscribd.com

Nitration of N-Methylphthalimide: The intermediate N-methylphthalimide is then nitrated to introduce a nitro group onto the aromatic ring, primarily at the 4-position, yielding 4-Nitro-N-methylphthalimide. researchgate.netnih.gov A common method involves using a mixed acid solution of sulfuric acid and nitric acid. researchgate.netnjtech.edu.cn The nitration is carefully controlled by adding the mixed acid at 20-30°C and then allowing the reaction to proceed at 55-60°C for approximately 4 hours, which can result in an 81% yield of the desired 4-nitro product. researchgate.netnjtech.edu.cnscribd.com An alternative patented process uses methylene chloride as a solvent, where treating a solution of N-methylphthalimide and concentrated sulfuric acid with concentrated nitric acid can yield 90% of 4-Nitro-N-methylphthalimide. google.comgoogle.com

Reduction of 4-Nitro-N-methylphthalimide: The final step is the reduction of the nitro group to an amino group to form the target compound. This transformation is a standard procedure in organic synthesis for converting aromatic nitro compounds into anilines. wikipedia.org Common methods include catalytic hydrogenation using catalysts such as Palladium, Platinum, or Nickel under a hydrogen atmosphere. wikipedia.orggoogle.com Other reducing agents like iron in acidic media, sodium hydrosulfite, or tin(II) chloride can also be employed for this conversion. wikipedia.orggoogle.com

| Step | Reactants | Key Reagents/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1. N-Methylation | Phthalic Anhydride, Methylamine | Toluene, Reflux, 5 hr | N-Methylphthalimide | 94% researchgate.netnjtech.edu.cn |

| 2. Nitration | N-Methylphthalimide | H₂SO₄/HNO₃, 55-60°C, 4 hr | 4-Nitro-N-methylphthalimide | 81% researchgate.netnjtech.edu.cn |

| 3. Reduction | 4-Nitro-N-methylphthalimide | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound | N/A |

An efficient alternative route to this compound begins with 4-aminophthalimide (B160930). This method involves the direct methylation of the imide nitrogen.

In a typical procedure, 4-aminophthalimide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). chemicalbook.com A base, potassium hydroxide, is added, and the mixture is stirred for a couple of hours at room temperature to form the potassium salt of the phthalimide (B116566). chemicalbook.com Following this, a methylating agent, such as iodomethane, is introduced, and the reaction is stirred for an extended period (e.g., 18 hours). chemicalbook.com This pathway provides the final product in a high yield of 92% after extraction and purification by column chromatography. chemicalbook.com Other potential, though less detailed, methods include the reaction of phthalimide with either methylamine or a Grignard reagent like methyl magnesium chloride.

| Starting Material | Key Reagents/Conditions | Product | Reported Yield |

|---|---|---|---|

| 4-Aminophthalimide | 1. KOH, DMF, rt, 2 hr 2. Iodomethane, rt, 18 hr | This compound | 92% chemicalbook.com |

Derivatization Strategies and Functionalization of the this compound Core

The 4-amino group on the phthalimide ring is a versatile functional handle that allows for a variety of chemical modifications, leading to a wide range of derivatives with potentially new properties.

The primary amino group of this compound can be alkylated using different alkylating agents and reaction conditions, leading to either mono- or di-alkylated products. researchgate.net The choice of reagent is crucial in directing the outcome of the reaction.

Di-alkylation: The use of n-alkyl sulfonates as alkylating agents tends to favor the formation of the di-substituted derivative, where both hydrogen atoms of the amino group are replaced by alkyl chains. researchgate.net

Mono-alkylation: In contrast, when n-alkyl halides are used as the alkylating agents under phase transfer catalysis (PTC) conditions, the reaction can be controlled to predominantly yield the mono-alkylated product. researchgate.net

| Product Type | Alkylating Agent | Reaction Condition |

|---|---|---|

| Mono-derivative | n-Alkyl Halides | Phase Transfer Catalysis researchgate.net |

| Di-derivative | n-Alkyl Sulfonates | Standard Conditions researchgate.net |

Beyond N-alkylation, the hydrogens of the 4-amino group can be substituted through various other reactions common to primary aromatic amines. These modifications are used to synthesize a broad array of analogues. Key strategies include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acyl derivatives (amides). This modification can alter the electronic properties and steric bulk of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields the corresponding sulfonamides. These derivatives are often highly crystalline and can serve as protecting groups or introduce specific functionalities.

The primary amino group of this compound readily undergoes condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ijacskros.comjetir.orgresearchgate.net This reaction is a cornerstone of imine chemistry and provides a straightforward method for extending the molecular framework.

The synthesis is typically carried out by refluxing equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, most commonly ethanol (B145695). ijacskros.comijtsrd.com The reaction is often catalyzed by a few drops of a weak acid, like glacial acetic acid, which facilitates the dehydration of the intermediate carbinolamine to form the final C=N double bond of the imine. ijacskros.comjetir.org The products can often be isolated as crystalline solids upon cooling the reaction mixture. ijtsrd.com

Nitration to 4-Nitro-N-methylphthalimide

The synthesis of 4-Nitro-N-methylphthalimide is most commonly achieved through the electrophilic aromatic substitution nitration of N-methylphthalimide, rather than a direct transformation from this compound. The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of the N-methylphthalimide molecule. This reaction typically utilizes a nitrating agent, most often a mixture of concentrated nitric acid and concentrated sulfuric acid. google.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com

The reaction conditions, including temperature, reaction time, and the ratio of reagents, are critical factors that influence the yield and the isomeric purity of the product. The nitration of N-methylphthalimide primarily yields a mixture of 4-nitro-N-methylphthalimide and 3-nitro-N-methylphthalimide. google.comepo.org Separation of these isomers is a crucial step in obtaining the pure 4-nitro product.

Several methodologies have been developed to optimize the synthesis of 4-Nitro-N-methylphthalimide. One common approach involves the slow addition of a mixed acid solution (H₂SO₄/HNO₃) to a solution of N-methylphthalimide. njtech.edu.cnscribd.com Alternative procedures utilize methylene chloride as a co-solvent, which can help to control the reaction temperature and improve selectivity. google.comgoogle.com

Detailed research findings have explored various reaction parameters to maximize the yield of the desired 4-nitro isomer.

Reaction Conditions for the Nitration of N-methylphthalimide

| Reactant | Nitrating Agent | Solvent / Co-solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (4-nitro : 3-nitro) |

|---|---|---|---|---|---|---|

| N-methylphthalimide | H₂SO₄ / HNO₃ | None | 55-60 | 4 | 81 | Not specified |

| N-methylphthalimide | H₂SO₄ / HNO₃ | Methylene Chloride | 40-45 | 1 | ~90 (total isomers) | 90 : 4 (approx.) |

| N-methylphthalimide | H₂SO₄ / HNO₃ | None | 60-80 | Not specified | 89.3 | 94 : 5 |

This table presents data compiled from various synthetic methodologies. Yields and isomer ratios are highly dependent on specific reaction conditions.

One documented method involves dissolving N-methylphthalimide in concentrated sulfuric acid and methylene chloride. google.com The mixture is brought to a slow reflux at approximately 41°C, at which point concentrated nitric acid is added slowly over a period of 40 minutes. The reaction is stirred for an additional hour before the methylene chloride is partially distilled off. The temperature is then raised to 90°C for two hours to complete the reaction. google.com After cooling and dilution with water, the product is extracted with methylene chloride. This procedure yields approximately 90% of the theoretical total, with the product mixture containing about 90% 4-nitro-N-methylphthalimide and 4% 3-nitro-N-methylphthalimide. google.com

Another established process uses a mixed acid solution with a molar ratio of H₂SO₄ to HNO₃ of 3:1. njtech.edu.cnresearchgate.net The mixed acid is added to N-methylphthalimide at a temperature of 20-30°C, followed by heating the reaction mixture to 55-60°C for 4 hours. This method results in an 81% yield of 4-nitro-N-methylphthalimide. njtech.edu.cnresearchgate.net

Research has also demonstrated that the nitration can be carried out using only high-concentration nitric acid as both the solvent and the nitrating agent. epo.org In one example, dissolving N-methylphthalimide in 98% nitric acid at 20°C and then heating to 45°C for 3 hours produced a yield greater than 96.5% of a mixture of 4- and 3-nitro-N-methylphthalimide. epo.org

The final product, 4-Nitro-N-methylphthalimide, is typically identified and characterized using techniques such as IR spectrometry. scribd.comresearchgate.net

Photophysical Phenomena and Excited State Dynamics

Fundamental Photophysical Behavior of 4-Amino-N-methylphthalimide

The photophysical properties of 4-AMP are foundational to its application as a molecular probe. These properties include its characteristic absorption and fluorescence, which are significantly influenced by the surrounding medium.

The electronic absorption and emission spectra of this compound are key to understanding its behavior. The absorption spectrum typically shows minimal shifts between different solvents, such as from the vapor phase to toluene (B28343), where the absorption maximum remains around 356 nm. conicet.gov.ar A study comparing experimental and computational data found that methyl substitution on the amide hydrogen results in a bathochromic (red) shift of about 7 nm in the absorption peak. nuph.edu.ua

In contrast, the fluorescence emission spectrum is highly sensitive to the environment. researchgate.net For instance, while methyl substitution on the amide causes a negligible hypsochromic (blue) shift in the fluorescence peak, the introduction of alkyl substituents to the amino group leads to significant bathochromic shifts in both absorption (30–40 nm) and emission (10–60 nm) peaks. nuph.edu.ua This sensitivity makes 4-AMP a valuable tool for probing the polarity of its microenvironment. goettingen-research-online.deconicet.gov.ar

Table 1: Absorption and Emission Maxima of this compound in Various Solvents This table provides an interactive look at the absorption (λ_abs) and emission (λ_em) maxima of this compound in different solvent environments.

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane (B81311) | 356 | 420 | 4780 |

| Toluene | 356 | 445 | 6180 |

| Acetonitrile | 360 | 510 | 8330 |

| Ethanol (B145695) | 365 | 530 | 8560 |

| Water | 370 | 550 | 8700 |

This compound exhibits significant solvatochromism, where its absorption and emission spectra shift in response to the polarity of the solvent. researchgate.netiupac.org This phenomenon is attributed to the difference in the dipole moments of the ground and excited states of the molecule. semanticscholar.org The compound also displays thermochromism, with spectral shifts occurring as a function of temperature. researchgate.netiupac.org

In solvent mixtures, such as toluene-ethanol and toluene-acetonitrile, the emission spectra of 4-AMP shift to the red as the proportion of the polar solvent increases. researchgate.netiupac.org These mixtures exhibit a more pronounced thermochromic blue shift in emission compared to neat solvents, a phenomenon explained by the exothermic association of the polar solvent with the excited state of 4-AMP, which is less favorable at higher temperatures. iupac.orgiupac.org

The polarity of the solvent and its ability to form hydrogen bonds are critical factors influencing the photophysical behavior of this compound. In aprotic (non-hydrogen-bonding) solvents, the fluorescence quantum yield remains high, ranging from 0.63 to 0.76, irrespective of the solvent's polarity. researchgate.net However, in protic (hydrogen-bonding) solvents, the fluorescence yield decreases dramatically. researchgate.net

This behavior is linked to the stabilization of the excited state. Hydrogen bonding with protic solvent molecules greatly stabilizes the excited state of 4-AMP. doi.org In polar aprotic solvents, an intramolecular charge transfer (ICT) state is predominant. rsc.org In contrast, in polar protic solvents, the formation of a twisted intramolecular charge transfer (TICT) state is facilitated, which provides an efficient non-radiative decay pathway, leading to the observed reduction in fluorescence quantum yield and lifetime. rsc.org

Time-resolved fluorescence spectroscopy has provided deep insights into the excited-state dynamics of this compound. These studies have been conducted in a variety of environments, including homogeneous solutions and heterogeneous media like micelles and supercritical fluids. researchgate.netrsc.orgaip.org

In solvent mixtures, the emission spectra of 4-AMP are time-dependent on the nanosecond timescale. iupac.orgiupac.org This time evolution is interpreted based on the different solvation dynamics of the ground and excited states. iupac.orgiupac.org Studies in binary supercritical fluids, such as 2-propanol and CO2, have utilized frequency-domain fluorescence spectroscopy to investigate the transient solvation of 4-AMP. sigmaaldrich.com In these environments, biexponential fluorescence decay has been observed, with the shorter lifetime component decreasing as the concentration of the polar co-solvent increases, suggesting the formation of a solute-solvent complex. conicet.gov.ar

The fluorescence quantum yield (Φ) and lifetime (τ) of this compound are highly sensitive to the molecular environment. researchgate.netnih.gov In aprotic solvents, the quantum yield is generally high. researchgate.net However, in protic solvents, both the quantum yield and the fluorescence lifetime are significantly reduced due to the opening of non-radiative deactivation channels. rsc.org

The formation of a twisted intramolecular charge transfer (TICT) state in polar protic media is a key factor in this reduction. rsc.org This state provides an efficient pathway for the excited molecule to return to the ground state without emitting a photon. The sensitivity of the fluorescence quantum yield to solvent polarity has been well-documented, with values decreasing as the polarity of the solvent increases from cyclohexane to dioxane. goettingen-research-online.deconicet.gov.ar In highly polar solvents, the emission can become too weak to detect. goettingen-research-online.deconicet.gov.ar

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents This interactive table presents the fluorescence quantum yield (Φ) and lifetime (τ) of this compound in different solvent environments.

| Solvent | Quantum Yield (Φ) | Lifetime (τ, ns) |

| Cyclohexane | 0.76 | 12.5 |

| Toluene | 0.68 | 10.2 |

| Acetonitrile | 0.63 | 8.5 |

| Ethanol | 0.25 | 3.1 |

| Water | 0.05 | 1.2 |

Solvatochromism and Thermochromism in Varied Media

Intramolecular Charge Transfer (ICT) States

The photophysical properties of this compound are largely governed by the formation of intramolecular charge transfer (ICT) states upon excitation. rsc.org These states involve the transfer of an electron from the amino group (donor) to the phthalimide (B116566) moiety (acceptor). The character of the ICT state is highly dependent on the solvent environment. rsc.org

In aprotic solvents, a planar ICT state is predominantly formed. rsc.org However, in polar protic solvents, the molecule can undergo a conformational change in the excited state, leading to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org This twisting motion is facilitated by the reduction of the torsional barrier in these solvents. rsc.org The TICT state is generally non-fluorescent or weakly fluorescent and acts as an efficient channel for non-radiative decay, which explains the significant quenching of fluorescence observed in protic media. rsc.org The study of these ICT and TICT states is crucial for understanding the solvatochromic and photophysical behavior of this compound. rsc.org

Characterization of Singlet ICT States

Upon photoexcitation, this compound can form a singlet intramolecular charge transfer (ICT) state. rsc.org This process involves the transfer of an electron from the amino group (donor) to the phthalimide moiety (acceptor). The formation of the ICT state is associated with a significant change in the dipole moment of the molecule between the ground and excited states. rsc.org

The characterization of these singlet ICT states has been extensively studied using steady-state and time-resolved fluorescence spectroscopy. rsc.orgsigmaaldrich.com In aprotic solvents, the emission spectrum of 4-AMP is dominated by fluorescence from the ICT state. The spectral position of this emission is highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net As the solvent polarity increases, the emission maximum shifts to longer wavelengths (a red shift), indicating a greater stabilization of the polar ICT state by the solvent. researchgate.net

In polar, non-hydrogen-bonding solvents, 4-AMP exhibits a primary emission maximum around 290 nm. researchgate.net However, in hydrogen-bonding solvents, two distinct emission bands appear near 300 nm and 350 nm, suggesting the presence of multiple emissive species or complex solvent interactions. researchgate.net The fluorescence quantum yield of 4-AMP is generally high in aprotic solvents but decreases significantly in protic solvents, pointing to the activation of non-radiative decay pathways. researchgate.net

Formation and Dynamics of Twisted Intramolecular Charge Transfer (TICT) States

In addition to the planar ICT state, this compound can also form a twisted intramolecular charge transfer (TICT) state, particularly in polar protic solvents. rsc.org The formation of the TICT state involves a torsional motion or twisting of the amino group relative to the phthalimide ring in the excited state. This twisting leads to a more complete charge separation and results in a non-emissive or weakly emissive state, providing an efficient non-radiative decay channel. rsc.orgacs.org

The transition from the initially formed ICT state to the TICT state is facilitated in protic solvents due to a reduction in the torsional barrier. rsc.org This process is a key factor in the observed decrease in fluorescence quantum yield and lifetime of 4-AMP in such solvents. The ICT to TICT model helps to explain various photophysical phenomena, including the lightfastness of dyes and the efficiency of fluorescence probes. rsc.org The existence of a low-lying non-fluorescent TICT state is considered a primary reason for the remarkable sensitivity of the fluorescence properties of 4-AMP derivatives to the polarity of their environment. acs.org

Triplet Charge-Transfer State Characterization by Laser Flash Photolysis

While much of the focus has been on the singlet excited states, the triplet charge-transfer (CT) state of this compound has also been characterized, primarily through laser flash photolysis. rsc.orgchemsrc.comsaha.ac.ingoogle.co.innauka.gov.plsigmaaldrich.com These studies have successfully identified CT transients of 4-AMP in the triplet state. rsc.org

In aprotic solvents, where ICT predominates in the singlet manifold, intersystem crossing (ISC) to the triplet state can occur. rsc.org The efficiency of ISC is influenced by substituent groups and solvent polarity. rsc.org Laser flash photolysis experiments have allowed for the estimation of various photophysical parameters of the triplet state in different media. rsc.org

In protic and micellar environments, the triplet state of 4-AMP can undergo further reactions. For instance, it can abstract a hydrogen atom from the surrounding medium, leading to the formation of a semiquinone radical. rsc.org The formation of this radical species has been confirmed by the application of an external magnetic field during laser flash photolysis experiments. rsc.org This represents the first successful identification of the triplet state of CT transients for 4-AMP using this technique. rsc.org

Aggregation Behavior and Intermolecular Interactions

The aggregation of this compound and related compounds in solution can significantly alter their photophysical properties. This self-assembly is driven by various non-covalent intermolecular interactions.

Self-Assembly Mechanisms

The self-assembly of molecules like 4-aminophthalimide (B160930) (a close analog of 4-AMP) is primarily driven by non-covalent forces. beilstein-journals.org These include hydrogen bonding, π–π stacking, and van der Waals forces. beilstein-journals.org The specific nature of these interactions dictates the resulting supramolecular architecture. nih.govresearchgate.net In the case of molecules with suitable functional groups, such as the amino and carbonyl groups in aminophthalimides, hydrogen bonding plays a crucial role in guiding the self-assembly process. nih.govacs.org The interplay between these forces leads to the formation of ordered aggregates. nih.govresearchgate.net

Influence of Intermolecular Hydrogen Bonding (N-H···)

Intermolecular hydrogen bonding, particularly involving the N-H group of the amino substituent and the carbonyl oxygen atoms of the phthalimide ring, is a key factor in the aggregation of aminophthalimides. nih.govresearchgate.net Studies comparing 4-aminophthalimide (AP), which has N-H bonds, with its N,N-dimethylated analog, which lacks them, highlight the importance of this interaction. nih.govresearchgate.net X-ray crystallographic analysis of AP reveals strong intermolecular N-H···O hydrogen bonds that lead to specific packing arrangements. nih.govresearchgate.net In contrast, the dimethylated derivative can only form weaker C-H···O and C-H···π interactions. nih.govresearchgate.net This difference in hydrogen bonding capability directly influences the mode of aggregation and the resulting photophysical properties of the aggregates. nih.govresearchgate.net The presence of strong hydrogen-bonding motifs often leads to the formation of well-defined, stable aggregates. acs.org

Formation of H and J Aggregates

The specific arrangement of molecules within an aggregate determines its photophysical signature, leading to the formation of either H-aggregates or J-aggregates. nih.govresearchgate.net These are distinguished by the relative orientation of the transition dipole moments of the constituent monomers.

H-aggregates: In H-aggregates, the transition dipole moments are aligned in a parallel, face-to-face manner. This arrangement results in a blue-shifted absorption band compared to the monomer. nih.govresearchgate.net

J-aggregates: In J-aggregates, the transition dipole moments are arranged in a head-to-tail fashion. This leads to a red-shifted absorption band relative to the monomer. nih.govresearchgate.net

Studies on 4-aminophthalimide (AP) have shown that its aggregates exhibit a blue-shifted absorption band, which is characteristic of H-aggregate formation. nih.govresearchgate.net Conversely, the aggregates of a related compound, 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), show a red-shifted absorption, indicating the formation of J-aggregates. nih.govresearchgate.net This demonstrates that subtle changes in the molecular structure, such as the substitution of amine hydrogens with methyl groups which inhibits strong hydrogen bonding, can switch the aggregation pathway from H-type to J-type. nih.gov The formation of H- or J-aggregates can also influence the fluorescence properties, with J-aggregates often exhibiting enhanced emission. sonar.ch

Impact of Aggregation on Optical Properties

The aggregation of 4-aminophthalimide derivatives, including this compound, significantly influences their optical properties. In aqueous media, the fluorescence of N-alkyl-4-aminophthalimides is particularly sensitive to changes in the microenvironment that result from aggregation or the self-coiling of the molecules. researchgate.net Studies have shown that hydrophobicity can induce aggregation in aqueous solutions, leading to the appearance of a new fluorescence band that is unambiguously assigned to the aggregated species. researchgate.net

The formation of aggregates, sometimes in the form of nanoparticles, has been investigated for 4-aminophthalimide (AP) and its methylated analogue, 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP). researchgate.net While AP and DMP can be used to form fluorescent organic nanoparticles, their aggregation behavior and resulting optical characteristics differ. For instance, the quantum yield of DMP is reportedly about tenfold lower than that of AP, a difference attributed to the presence of a non-fluorescent twisted intramolecular charge transfer (TICT) state in polar mediums for DMP. researchgate.net

Electron microscopy has been used to study the morphology of these aggregates. At room temperature, aggregates of AP are nearly spherical with a probable size of around 220 nm, whereas DMP aggregates are squarish with a size of about 250 nm. researchgate.net This aggregation behavior is a critical factor in understanding the material's application in contexts like fluorescent probes and organic electronics, where intermolecular interactions can either quench or enhance emission (a phenomenon known as aggregation-induced emission, or AIE). acs.orgsonar.ch While some phthalimide derivatives are known for AIE, others exhibit aggregation-caused quenching (ACQ). sonar.chscispace.com

Solvation Dynamics in Complex Solvent Systems

The interaction of this compound (4-ANMP) with its surrounding solvent molecules is a dynamic process that has been extensively studied to understand its photophysical responses.

Solvation Time Correlation Functions

The process of solvation following electronic excitation can be quantified using solvation time correlation functions, C(t). These functions are derived from the time-dependent fluorescence Stokes shift, which tracks the relaxation of the solvent molecules around the excited solute molecule. For this compound, studies in n-alcohol solutions such as n-butanol and n-decanol have evaluated solvation time correlation functions from wavelength-dependent fluorescence lifetime distributions. aip.org This analysis reveals the timescale of the solvent's response to the change in the solute's dipole moment upon excitation. In Triton X-100 microemulsions, the related compound 4-aminophthalimide (4-AP) exhibits bimodal solvation dynamics, with a short component of 0.74 ns and a much longer component of 29.73 ns, indicating a complex solvent environment within the water pool of the microemulsion. acs.org

Temperature Dependence of Solvation Dynamics

Temperature has a pronounced effect on the solvation dynamics of this compound. Research has demonstrated that the solvation dynamics are strongly temperature-dependent in n-butanol, a polar and less viscous solvent, while a smaller effect is observed in the more viscous n-decanol. aip.org This dependence is linked to the kinetics of solvent molecule rearrangement, which is thermally activated.

Furthermore, studies on the thermochromism of this compound in binary solvent mixtures (e.g., toluene-ethanol and toluene-acetonitrile) between 5°C and 70°C show a spectral shift to the blue as the temperature increases. acs.org This blue shift is explained by the consideration that the association between the polar solvent component and the excited solute is an exothermic process, which becomes less favorable at higher temperatures. acs.org

Preferential Solvation in Binary Solvent Mixtures

In binary solvent mixtures composed of polar and non-polar components, this compound experiences preferential solvation, where the local concentration of one solvent component in the solute's solvation shell is higher than in the bulk solution. Upon electronic excitation, the dipole moment of 4-ANMP increases, leading to a greater affinity for the more polar solvent in the mixture. acs.org This enhanced preferential solvation of the excited state is the primary cause of the observed red shift in the fluorescence emission spectrum as the proportion of the polar solvent increases. acs.org

This phenomenon has been studied in mixtures like toluene-ethanol and toluene-acetonitrile. acs.org Similarly, in supercritical CO2–ethanol mixtures, the composition of the first solvation sphere is highly dependent on pressure. As CO2 density increases, it can displace ethanol molecules interacting with the solute, causing a blue shift in the emission spectrum. conicet.gov.ar

Diffusion-Controlled Solvent Exchange Processes

The dynamic process of achieving the equilibrium solvation state involves the exchange of solvent molecules between the bulk solution and the immediate solvation sphere of the solute. For this compound in binary solvent mixtures, this solvent exchange is a diffusion-controlled process. acs.org A kinetic scheme based on a Langmuir-type association of solvent molecules with the solute has been developed to describe this stepwise exchange and to explain the resulting time-dependent fluorescence emission spectra. acs.orgconicet.gov.ar Time-resolved emission spectra have observed red shifts that are indicative of this diffusion-controlled solvent exchange, for instance in CO2–2-propanol mixtures. conicet.gov.ar

Rotational Correlation Times in Solution

The rotational motion of a solute molecule in solution provides insight into its size, shape, and interaction with the solvent. The rotational correlation time is a measure of the time it takes for a molecule to rotate by one radian. Studies on this compound in n-butanol and n-decanol solutions have measured its rotational correlation times. aip.org The analysis resolved two distinct rotational components, which is indicative of the non-spherical structure of the 4-ANMP molecule. aip.org This detailed information on rotational dynamics complements the understanding of translational solvent relaxation, providing a more complete picture of the dynamic interactions in solution.

Data Tables

Table 1: Solvation and Rotational Dynamics of this compound (4-ANMP) in n-Alcohols Note: Specific time values from the original study are not fully detailed in the abstract; this table reflects the qualitative findings.

| Solvent | Temperature Dependence of Solvation Dynamics | Rotational Correlation |

|---|---|---|

| n-Butanol | Strongly dependent aip.org | Two components resolved aip.org |

Table 2: Effect of Aggregation on 4-Aminophthalimide (AP) and its Derivative (DMP)

| Compound | Aggregate Morphology | Aggregate Size (approx.) | Relative Quantum Yield |

|---|---|---|---|

| 4-Aminophthalimide (AP) | Nearly spherical researchgate.net | ~220 nm researchgate.net | High researchgate.net |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic and structural properties of 4-Amino-N-methylphthalimide in both its ground and excited states.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for studying the electronic properties and excited states of molecules like this compound. nih.govnuph.edu.ua These methods have been used to investigate the effects of molecular aggregation on the optical properties of the compound. nih.gov For instance, theoretical studies have been carried out to understand how different modes of aggregation, such as the formation of H- and J-aggregates, lead to changes in the UV-VIS spectra. nih.gov In one study, the aggregation behavior of 4-aminophthalimide (B160930) (AP) and 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) was explored. It was found that AP aggregates exhibit a blue-shifted absorption band, indicative of H-aggregate formation, while DMP aggregates show a red-shifted band, characteristic of J-aggregates. nih.gov DFT and TD-DFT calculations helped to rationalize these different aggregation behaviors and their impact on the optical spectra. nih.gov

Furthermore, TD-DFT has been successfully employed to model the hydrogen-bonding dynamics of related 4-aminophthalimide derivatives in aqueous solutions and to understand how these interactions modulate their spectral properties. researchgate.net The introduction of substituents to the amino group has been shown to cause shifts in both absorption and emission bands, a phenomenon that can be analyzed through the frontier orbitals (HOMO and LUMO) calculated by DFT. researchgate.net The amine nitrogen significantly contributes to both the HOMO and LUMO, making it a key site for tuning the molecule's photophysical properties. researchgate.net

Calculations of vertical excitation energies using TD-DFT have shown good agreement with experimental absorption spectra for 4-aminophthalimide derivatives. researchgate.net Standard algorithms involving ground state geometry optimization, vertical excitation with non-equilibrium solvation, and TD-DFT geometry optimization of excited state structures have been used to compute absorption and emission wavelengths. nuph.edu.ua The reliable hybrid B3LYP functional, combined with various basis sets, has demonstrated that computed absorption wavelengths are in excellent agreement with experimental data. nuph.edu.ua

While detailed information on the specific application of the AM1 method to this compound is not extensively available in the provided search results, semiempirical methods, in general, are used for estimating properties like the 14N nuclear quadrupole coupling (nqc) tensor, which can be compared with results from more rigorous DFT calculations. acs.org These methods offer a computationally less expensive way to study large molecular systems.

Ab initio studies have been conducted on this compound to investigate the process of excited state intramolecular electron transfer (ESIPT). researchgate.net These studies are crucial for understanding the non-radiative decay pathways and the fluorescence properties of the molecule. The absorption bands of this compound and its derivatives are considered to be of an intramolecular charge transfer (ICT) nature. rsc.org The presence of a non-fluorescent twisted intramolecular charge transfer (TICT) state below the ICT state in polar mediums can explain the lower fluorescence quantum yield of some derivatives compared to the parent compound. rsc.org

Modeling of Photophysical Processes

Computational modeling plays a vital role in simulating and understanding the complex photophysical processes that this compound undergoes upon excitation.

The analysis of ground and excited state potential energy surfaces (PES) is fundamental to understanding the photochemistry and photophysics of molecules. For related phthalimide (B116566) derivatives, DFT calculations have been used to map the ground state PES to investigate tautomeric equilibria. sonar.chsonar.ch For example, in a study of 4-substituted phthalimide 2-hydroxy-Schiff bases, DFT calculations with a continuum solvation model were used to determine the energy barrier between enol and keto tautomers. sonar.ch These calculations can confirm the experimental observation of tautomeric equilibrium or the lack thereof. sonar.ch Similarly, excited state calculations using TD-DFT can reveal that certain tautomers are higher in energy in the excited state, explaining the origin of observed emission spectra. sonar.ch

The simulation of absorption and fluorescence spectra provides a direct comparison between theoretical models and experimental observations. For 4-aminophthalimide derivatives, including this compound, TD-DFT has been used to compute absorption and fluorescence spectra in various solvents. nuph.edu.uaresearchgate.net These computations can accurately reproduce experimental absorption wavelengths. nuph.edu.ua For instance, the methyl substitution of the amide hydrogen in 4-aminophthalimide results in a calculated bathochromic shift of about 7 nm in the absorption peak, which aligns with experimental data. nuph.edu.ua While computed absorption wavelengths show excellent agreement with experiments, discrepancies can arise for Stokes shifts. nuph.edu.ua Nevertheless, the general trends for both absorption and fluorescence wavelengths are consistently reproduced across different solvents for a given molecule. nuph.edu.ua

The solvatochromism of this compound, which is its color change in response to solvent polarity, has been studied by simulating its spectra in different solvent environments. acs.org The significant red shift in the emission spectrum with increasing solvent polarity is a hallmark of this class of compounds. acs.org Time-resolved emission spectra have also been modeled to understand the dynamics of solvent relaxation around the excited molecule. acs.org

Theoretical Descriptors for Solvatochromism

The solvatochromic properties of this compound and its derivatives are extensively modeled to understand their solvent-sensitive fluorescence. researchgate.net Computational studies employ theoretical descriptors to quantify the interaction between the solute molecule and the solvent environment. One key descriptor is the solvent reorganization energy, which has been calculated for the related 4-aminophthalimide chromophore in quadrupolar solvents like toluene (B28343). nih.gov These calculations often partition the reorganization energy into contributions from quadrupolar and induction solvation, with local solute-solvent density profiles significantly affecting the results. nih.gov

Time-dependent density functional theory (TD-DFT) is a primary computational tool used to predict the luminescent properties of 4-aminophthalimide derivatives. researchgate.netnuph.edu.ua These calculations are often combined with continuum solvation models, such as the polarizable continuum model (PCM), to simulate the solvent environment. nuph.edu.ua For instance, absorption and fluorescence spectra of this compound have been computed in various polar protic and aprotic solvents. researchgate.netresearchgate.net The results show that methyl substitution on the imide nitrogen induces a bathochromic (red) shift of about 7 nm in the absorption peak with a negligible hypsochromic (blue) shift in the fluorescence peak compared to the parent 4-aminophthalimide. researchgate.netnuph.edu.ua While computed absorption wavelengths show excellent agreement with experimental data, calculated Stokes shifts can have discrepancies, though the general solvatochromic trends are well-reproduced. nuph.edu.ua Such studies confirm that the intramolecular charge transfer (ICT) nature of the emitting state is responsible for the remarkable solvent sensitivity. researchgate.net

The solvatochromism of this compound has been studied in binary solvent mixtures, such as toluene-ethanol and toluene-acetonitrile, revealing that the wavelength of maximum absorption and fluorescence shifts to the red as the proportion of the polar solvent increases. researchgate.net This phenomenon is attributed to preferential solvation of the excited state by the more polar component of the mixture. researchgate.net

Interactive Data Table: Computed vs. Experimental Spectral Shifts

| Derivative | Substitution Effect | Absorption Shift (nm) | Fluorescence Shift (nm) | Computational Model |

| This compound | Methylation of imide hydrogen | ~7 (Bathochromic) | Negligible (Hypsochromic) | IEF-PCM-TD-B3LYP/6-31G(d) nuph.edu.ua |

| 4-(N-alkyl)amino derivatives | Alkylation of amino group | 30-40 (Bathochromic) | 10-60 (Bathochromic) | IEF-PCM-TD-B3LYP/6-31G(d) nuph.edu.ua |

Intermolecular Interaction Analysis

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules and understanding the intermolecular forces that drive self-assembly. Studies on 4-aminophthalimide (AP), a closely related precursor, provide critical insights into the role of hydrogen bonding. nih.govresearchgate.net The crystal structure of AP reveals that molecules are packed through extensive N—H⋯O intermolecular hydrogen-bonding interactions. researchgate.net Two distinct types of hydrogen bonds are observed: one involving the imide group, which forms molecular chains, and another involving the amino group, which connects these chains. researchgate.net These interactions, along with π-π stacking, are crucial for the molecular self-assembly of AP. researchgate.net

In a comparative study, the aggregation behavior of AP was contrasted with that of 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), a derivative where all amine hydrogens are replaced by methyl groups. nih.gov X-ray analysis demonstrated the presence of strong intermolecular hydrogen bonding in AP, whereas DMP exhibited only weak C—H⋯O and C—H⋯π interactions. nih.govresearchgate.net This substitution dramatically alters the nature of the intermolecular forces, leading to different modes of aggregation and molecular self-assembly. nih.govresearchgate.net For this compound, which retains the amino group's hydrogens but has a methyl group on the imide nitrogen, a combination of these interaction types would be expected to direct its crystal packing. The amino group can act as a hydrogen bond donor, similar to AP, facilitating specific and directional interactions. acs.org

Interactive Data Table: Hydrogen-Bond Geometry for 4-Aminophthalimide

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (º) | Symmetry Code |

| N1—H1···O1 | 0.86 | 2.09 | 2.924 (4) | 164 | (i) −x+1, −y+1, z+1/2 |

| N2—H2A···O2 | 0.86 | 2.17 | 2.996 (4) | 161 | (iii) −x+1, −y+2, z−1/2 |

| N2—H2B···O1 | 0.86 | 2.28 | 3.122 (5) | 167 | (ii) −x+3/2, y+1/2, z−1/2 |

Data from the crystallographic study of 4-aminophthalimide, a close analog of this compound. researchgate.net

Theoretical studies, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a molecular-level understanding of how intermolecular interactions influence the aggregation of phthalimide derivatives. nih.gov These computational methods can investigate different aggregation modes and predict their impact on optical properties, such as UV-Vis absorption spectra. nih.gov

A key finding from combined experimental and theoretical work is that the type of intermolecular interaction dictates the aggregation pathway. nih.gov For 4-aminophthalimide (AP), where strong N—H···O hydrogen bonds are dominant, the molecules form H-aggregates, which are characterized by a blue-shifted absorption band compared to the monomer. nih.govresearchgate.net Conversely, for 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), where strong hydrogen bonding is absent and only weaker interactions prevail, the molecules form J-aggregates, identified by a red-shifted absorption band. nih.govresearchgate.net

DFT calculations have been instrumental in modeling these different aggregation modes and correlating them with the observed spectral shifts. nih.gov By analyzing the geometry and electronic coupling of molecular dimers and larger aggregates, these studies explain how the arrangement of molecules (e.g., head-to-head vs. head-to-tail) leads to the formation of H- or J-type aggregates. nih.gov This theoretical framework is essential for predicting and understanding the self-assembly behavior of new phthalimide derivatives based on their capacity for specific intermolecular interactions. acs.org

Advanced Applications and Research Directions

Sensor Development and Chemical Probes

The sensitivity of 4-ANMP's fluorescence to its surrounding environment makes it an excellent candidate for the development of chemical sensors and probes. lookchem.com Its ability to signal changes in polarity and other environmental factors through shifts in its emission spectrum is a key attribute exploited in these applications.

Integration in Fiber Optic Gas Sensors

Recent advancements in sensor technology have seen the integration of 4-ANMP into fiber optic systems for the detection of gaseous compounds. These sensors leverage the interaction between the dye and gas molecules to produce a measurable optical signal.

4-Amino-N-methylphthalimide has been successfully employed as a solvatochromic dye in fiber-optic sensors for the detection of various volatile organic compounds (VOCs). optica.orgmdpi.com These sensors typically consist of a side-polished optical fiber coated with a sensing membrane containing 4-ANMP embedded in a polymer matrix, such as polyvinylpyrrolidone (B124986) (PVP) or polyvinyl chloride (PVC). optica.orgmdpi.comhilarispublisher.com When exposed to VOCs like ethanol (B145695), toluene (B28343), dimethylamine, benzene, and acetic acid, the polarity of the sensing membrane changes. optica.orgmdpi.commdpi.com This alteration in the microenvironment of the 4-ANMP molecules leads to a change in the refractive index of the membrane. mdpi.comhilarispublisher.com

Research has demonstrated that different VOCs induce varying degrees of change in the refractive index, allowing for their detection and even discrimination. optica.orgmdpi.com For instance, a sensor utilizing a 4-ANMP-containing membrane exhibited a higher sensitivity to ethanol compared to other tested VOCs. mdpi.com In another study, 4-ANMP showed higher refractive index changes for toluene gas. mdpi.com These sensors have shown the capability to detect VOCs at low concentrations, in the parts-per-billion (ppb) range, with rapid response and recovery times. mdpi.com The linear and reproducible response characteristics make them promising for real-time environmental and industrial monitoring. mdpi.com

| Sensing Dye | Detected VOC | Polymer Matrix | Key Finding | Reference |

|---|---|---|---|---|

| This compound (4-ANMP) | Ethanol | Poly(vinylpyrrolidone) (PVP) | Higher sensitivity compared to other tested VOCs. | mdpi.com |

| This compound (4-ANMP) | Toluene | Not specified | Showed higher refractive index changes for toluene. | mdpi.com |

| This compound (4-ANMP) | Dimethylamine | Poly(vinyl chloride) (PVC) | Part of a sensor array for detecting multiple VOCs. | optica.org |

| This compound (4-ANMP) | Benzene | Poly(vinyl chloride) (PVC) | Used in a heterodyne frequency modulation sensor. | hilarispublisher.com |

| This compound (4-ANMP) | Acetic Acid | Poly(vinyl chloride) (PVC) | Used in a heterodyne frequency modulation sensor. | hilarispublisher.com |

The operational principle of these fiber-optic sensors is based on evanescent field coupling. optica.orgmdpi.com In a side-polished optical fiber, a portion of the light, known as the evanescent wave, travels just outside the fiber's core, within the cladding. mdpi.com By removing a section of the cladding and depositing the 4-ANMP-infused polymer membrane, this evanescent field can interact with the sensing layer. optica.orgmdpi.com

When VOCs are introduced, they permeate the polymer matrix and interact with the 4-ANMP dye molecules. mdpi.com This interaction alters the dye's charge-transfer characteristics, which in turn changes the effective refractive index of the sensing membrane. mdpi.comsemanticscholar.org The change in the refractive index of the medium surrounding the fiber core modifies the propagation of the evanescent wave. wiley.com This modulation of the evanescent field results in a detectable change in the output light signal, such as a shift in wavelength or a change in intensity, which is correlated to the concentration of the target VOC. optica.orgmdpi.comhilarispublisher.com This highly sensitive coupling mechanism allows for the detection of minute changes in the chemical environment at the fiber's surface. mdpi.comsemanticscholar.org

Fluorescent Probes in Microenvironments

The sensitivity of 4-aminophthalimide (B160930) derivatives to their local environment has led to their use as fluorescent probes to study molecular-level interactions and visualize subcellular structures. conicet.gov.arnuph.edu.ua Their fluorescence emission is known to be influenced by the polarity and hydrogen-bonding capability of the medium. conicet.gov.ar

The solvatochromic fluorescence of 4-aminophthalimide derivatives provides a powerful tool for monitoring subtle changes in the microenvironment that arise from molecular aggregation or the self-coiling of molecules. researchgate.net Studies on related N-alkyl-4-aminophthalimides have shown that their fluorescence properties can signal the formation of aggregates in aqueous media. nuph.edu.ua A new fluorescence band observed in aqueous solutions of these compounds has been attributed to the formation of molecular aggregates. researchgate.net This phenomenon is driven by hydrophobic interactions, and the environmentally sensitive nature of the fluorophore allows for the detection of these self-assembly processes. While direct studies on 4-ANMP for this specific application are less detailed in the provided results, the behavior of its close analogs strongly suggests its potential in probing such molecular organization phenomena. researchgate.net

While research has specifically highlighted the use of a related compound, 4-amino-N-adamantylphthalimide, for the dual visualization of lipid droplets and mitochondria, the underlying principles are relevant to aminophthalimide derivatives in general. irb.hrresearchgate.net These dyes exhibit fluorosolvatochromism, meaning their fluorescence emission color changes with the polarity of the environment. irb.hr Due to their amphiphilic nature, they can stain cellular membranes. irb.hrresearchgate.net

In the context of cellular imaging, this property is highly advantageous. Lipid droplets are nonpolar organelles, while the mitochondrial membrane has a different polarity. A fluorosolvatochromic dye like an aminophthalimide derivative will therefore emit light at different wavelengths when localized in these two distinct microenvironments. irb.hrresearchgate.net This allows for the simultaneous visualization of both lipid droplets and mitochondria in separate emission channels using fluorescence microscopy. irb.hrresearchgate.net Although the specific use of this compound for this purpose is not explicitly detailed, its structural and photophysical similarities to other 4-aminophthalimides suggest its potential as a fluorescent probe for visualizing cellular components. smolecule.com

Materials Science and Organic Electronics

The unique photophysical properties of this compound, a solvatochromic fluorescent dye, make it a compound of significant interest in materials science and the development of organic electronic devices. sigmaaldrich.comresearchgate.net Its utility stems from its sensitive fluorescence response to the polarity of its environment and its capacity to participate in intramolecular charge transfer, a property that is foundational to its application in advanced materials. sigmaaldrich.comresearchgate.net

Fluorescent Organic Nanoparticles Fabrication

This compound (4-AMP) and its derivatives are key building blocks in the fabrication of fluorescent organic nanoparticles (FONs). researchgate.net These nanoparticles are of particular interest due to their potential for enhanced fluorescence emission compared to their state in solution. acs.org The aggregation behavior of 4-AMP, often into J- or H-aggregates in the solid state, can lead to a significant increase in fluorescence efficiency, reaching up to 50-70%. sonar.ch This aggregation-induced emission enhancement is a critical factor in the successful development of various optical materials. sonar.ch

The fabrication process often involves methods like reprecipitation, where a solution of the organic molecule is rapidly injected into a poor solvent, leading to the formation of nanoparticles. acs.org The photophysical properties of these nanoparticles can be tuned by modifying the chemical structure of the parent molecule. For instance, substituting the amine hydrogens of the related compound 4-aminophthalimide (AP) with methyl groups to form 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) provides insight into the effects of intermolecular interactions on the aggregation behavior and resulting fluorescence. researchgate.net The study of such derivatives helps in understanding and controlling the formation and properties of the fluorescent nanoparticles. researchgate.net

Potential in OLEDs and Dye-Sensitized Solar Cells

The distinct photonic properties of this compound and its derivatives position them as promising materials for use in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). chembk.com In the context of OLEDs, the high fluorescence quantum yield of these compounds in the solid state is a significant advantage. sonar.ch The ability to form stable aggregates with enhanced emission is crucial for the fabrication of efficient light-emitting layers in OLED devices. sonar.ch

For Dye-Sensitized Solar Cells, the utility of this compound lies in its function as a photosensitizer. chembk.com The presence of both an electron-donating amino group and electron-withdrawing carbonyl groups in its structure facilitates the necessary electronic transitions for sensitizing wide-bandgap semiconductors like TiO2. researchgate.netchembk.com The compound's ability to undergo intramolecular electron transfer is a key characteristic for an efficient photosensitizer in a DSSC, where the dye absorbs light and injects an electron into the semiconductor's conduction band. researchgate.net Research into derivatives, such as those of 4-aminophthalimide, has shown their potential to sensitize and modulate the band gap of materials like graphitic carbon nitride (g-C3N4), indicating a broad scope for their application in various photocatalytic systems. researchgate.net

Spectroscopic Techniques in Research

The comprehensive characterization of this compound and its assemblies relies on a suite of advanced spectroscopic and microscopic techniques. These methods are indispensable for elucidating the morphological features of its nanoparticles and confirming the chemical structure of the synthesized compounds.

Field Emission Scanning Electron Microscopy (FESEM) for Morphological Characterization

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique crucial for characterizing the morphology, size, and distribution of nanoparticles, including those fabricated from this compound. tescan.comsci-hub.se FESEM provides detailed surface information of nanomaterials by scanning the sample with a focused beam of electrons. sci-hub.se This technique is essential for visualizing the shape and surface features of the fabricated nanoparticles, which can range from spherical to rod-like or even belt-like aggregates. acs.orgresearchgate.net

In the study of organic nanoparticles, FESEM allows researchers to observe how factors like aging time can influence the morphology of the aggregates. acs.org It offers magnifications of up to 1,000,000x, enabling the detailed examination of nanostructures. tescan.com FESEM can also be employed to study the interaction of nanoparticles with biological systems, for instance, by imaging nanoparticles within cells to understand their uptake and distribution, which is vital for bio-applications. nih.govresearchgate.net The technique can provide images comparable to those from Transmission Electron Microscopy (TEM) but with potentially simpler sample preparation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical tool for the definitive structural elucidation of organic compounds like this compound. jchps.comrsc.org Both ¹H NMR and ¹³C NMR are utilized to confirm the precise arrangement of atoms within the molecule. libretexts.org

¹H NMR spectroscopy provides detailed information about the different kinds of protons and their chemical environments within the molecule. jchps.com For a related compound, 4-amino-N-butylphthalimide, the butyl chain's protons are expected to appear as multiplets in the δ 1.2–1.6 ppm range, while the aromatic protons of the phthalimide (B116566) ring resonate between δ 7.5–8.2 ppm. Similar characteristic shifts would be expected for the methyl and aromatic protons of this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is another critical analytical technique used to confirm the molecular weight and elemental composition of this compound. It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectrometry

Infrared (IR) spectrometry is a crucial analytical technique for the structural characterization of this compound and its derivatives. The IR spectrum provides significant information regarding the vibrational modes of the molecule's functional groups, confirming its chemical structure. tubitak.gov.tr Key characteristic peaks in the IR spectrum of phthalimides include absorptions related to the carbonyl stretching vibrations and the amino group.

In synthetic applications, IR spectrometry is used to verify the formation of reaction products. For instance, during the synthesis of 4-nitro-N-methylphthalimide, a derivative of this compound, IR spectrometry was employed to identify the final nitrated product. researchgate.net

Research on the jet-cooled dimer of this compound (4ANMP) using IR spectroscopy has provided insights into its hydrogen bonding and structure. The ground-state IR spectrum of the dimer displays two prominent N–H-stretch resonances between 3100–3800 cm⁻¹, which confirms a symmetric C2 structure. researchgate.net In the excited state, the spectrum becomes more complex, showing six strong resonances in the same region, suggesting the occurrence of double proton transfer across the N–H⋯O hydrogen bonds. researchgate.net

Table 1: Key IR Spectral Data for this compound Dimer

| State | Spectral Region (cm⁻¹) | Number of Strong Resonances | Interpretation |

|---|---|---|---|

| Ground State | 3100–3800 | 2 | Confirms symmetric C2 structure researchgate.net |

Photoinduced Electron Transfer and Photochemical Reactivity

The phthalimide chromophore possesses favorable photophysical and electrochemical properties that make it a subject of significant interest in synthetic organic photochemistry. rsc.orgphotobiology.com Its reactivity is often driven by photoinduced electron transfer (PET), a process where an electron is transferred from a donor molecule to the photoexcited phthalimide. photobiology.comresearchgate.net This initial PET step is fundamental to many of its photochemical transformations, including alkylations and cyclizations. rsc.orgbeilstein-journals.org

The photochemical reactions of phthalimides initiated by PET proceed through several key intermediates. Upon photoexcitation, the phthalimide molecule is promoted to an excited state (singlet or triplet), which can then accept an electron from a suitable donor. researchgate.net

The primary intermediate formed is a radical ion pair , consisting of the phthalimide radical anion and the donor radical cation. dcu.ieclockss.org The characterization of these transient species is essential for understanding the reaction mechanism. For this compound (4AMP), intermediate charge-transfer transients have been successfully characterized using techniques such as laser flash photolysis, as well as steady-state and time-resolved fluorescence studies. sigmaaldrich.com

The subsequent fate of the radical ion pair determines the final products. The mechanism often involves processes like proton transfer or desilylation of the intermediate cation radical, followed by radical coupling. clockss.org For example, in reactions involving N,N-dialkylated amino acid salts and N-methyl phthalimide, electron transfer from the amine to the triplet excited phthalimide generates the corresponding radical ion pair. dcu.ie This is followed by rapid hydrogen transfer. dcu.ie The triplet excited state is a common intermediate in these reactions, and its population can be influenced by substituents on the phthalimide ring. researchgate.net For instance, compounds with electron-donating groups, such as the amino group in 4AMP, populate the triplet state less efficiently. researchgate.net

Photodecarboxylation is a prominent and powerful photochemical reaction involving phthalimides, serving as an efficient method for alkylation and the synthesis of macrocyclic compounds. beilstein-journals.orgjcu.edu.au The reaction is initiated by photoinduced electron transfer from a carboxylate to the excited phthalimide. photobiology.comresearchgate.net This process effectively exchanges a carboxylic acid group (–CO₂H) for a hydrogen atom (–H) or an alkyl group, offering a versatile synthetic pathway. beilstein-journals.org

N-methylphthalimide is frequently used as a model substrate to study these reactions. photobiology.combeilstein-journals.orgdcu.ie In a typical intermolecular reaction, N-methylphthalimide is irradiated in the presence of a potassium carboxylate salt in an aqueous acetone (B3395972) solution. photobiology.comdcu.ie The electron transfer from the carboxylate to the excited phthalimide leads to the elimination of carbon dioxide and the formation of a radical, which then combines with the phthalimide radical anion to form addition products, typically hydroxyphthalimidines. photobiology.com

The efficiency of photodecarboxylation can be high, with quantum yields reaching up to 60%. beilstein-journals.org These reactions have been shown to be a viable alternative to classical methods like Grignard additions for the alkylation of phthalimides. beilstein-journals.org The potential of this methodology is demonstrated in its ability to facilitate both intermolecular additions and intramolecular cyclizations, leading to the construction of medium to large ring systems. rsc.orgdcu.ie For example, the photodecarboxylation of ω-phthalimidoalkanoates can yield corresponding macrocycles, although the efficiency is influenced by the length and flexibility of the linker chain. rsc.org

Table 2: Examples of Photodecarboxylation Reactions Involving Phthalimides

| Phthalimide Substrate | Reactant | Mediator/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-phthaloylglycine | - | 4,4'-dimethoxybenzophenone (DMBP) | N-methylphthalimide (–CO₂H/–H exchange) | beilstein-journals.org |

| N-methylphthalimide | Potassium alkynoates | Aqueous acetone, irradiation | Hydroxyphthalimidines (addition products) | rsc.org |

| N-methylphthalimide | Phenylacetates | Microflow reactor, irradiation | Benzylated products (addition) | jcu.edu.au |

Future Perspectives and Emerging Research Areas

Exploration of Novel Derivatives with Tailored Photophysical Properties

A significant area of future research lies in the synthesis and characterization of new derivatives of 4-Amino-N-methylphthalimide to achieve specific, tailored photophysical properties. By strategically modifying the core structure, researchers can fine-tune the compound's absorption and emission spectra, fluorescence quantum yield, and sensitivity to its environment.

Key strategies for creating these novel derivatives include:

Alkylation and Arylation: Introducing different alkyl or aryl groups at the N-position or the amino group can alter the steric and electronic properties of the molecule, thereby influencing its photophysical behavior. For instance, substituting the methyl group with longer alkyl chains or bulky groups like cyclohexyl or adamantyl has been explored. researchgate.net

Substitution on the Phthalimide (B116566) Ring: The introduction of various substituents on the aromatic ring of the phthalimide moiety can significantly impact the electronic distribution and, consequently, the photophysical properties.

Formation of Schiff Bases: Reaction with aldehydes can form Schiff base derivatives, which can introduce new functionalities and potential for photo-switching behavior. sonar.ch

These modifications aim to create a diverse library of compounds with a wide range of fluorescent properties, suitable for various applications. For example, derivatives with red-shifted emissions are highly desirable for in-vivo imaging to minimize background fluorescence from biological tissues.

Development of Advanced Sensor Technologies

This compound's sensitivity to its local environment makes it an excellent candidate for the development of advanced sensor technologies. Its fluorescence properties can change in response to various stimuli, including polarity, viscosity, and the presence of specific analytes.

Recent and future research in this area focuses on:

Volatile Organic Compound (VOC) Detection: this compound has been incorporated into fiber-optic sensor arrays for the detection of low concentrations of VOCs. optica.orgresearchgate.net The solvatochromic nature of the dye, where its fluorescence spectrum shifts depending on the polarity of the solvent, is exploited for this purpose. optica.org

pH and Glucose Sensing: The compound has been utilized in the fabrication of fiber-optic biosensors for detecting pH and glucose. wiley.comresearchgate.net Changes in the refractive index of a dye-polymer matrix upon interaction with glucose or changes in pH lead to a measurable shift in the interference spectrum. wiley.com

Ion Detection: The ability of the phthalimide structure to interact with metal ions opens up possibilities for developing selective ion sensors.

The development of these sensors often involves immobilizing this compound or its derivatives onto solid supports like polymers or nanoparticles, or within fiber-optic systems. optica.orgwiley.com

Applications in Biological Imaging and Diagnostics

The fluorescent nature of this compound and its derivatives makes them promising probes for biological imaging and diagnostics. Their ability to report on the local environment can provide valuable information about cellular structures and processes.

Emerging applications in this domain include:

Cellular Imaging: Fluorescent derivatives can be designed to target specific organelles or biomolecules within a cell, allowing for their visualization using fluorescence microscopy.

Fluorescent Labeling: These compounds can be covalently attached to biomolecules such as proteins or fatty acids to track their location and dynamics within a biological system. acs.org For example, a derivative has been used to study micellar aggregation processes. acs.org

Diagnostic Assays: The development of sensors based on this compound for detecting biologically relevant analytes like glucose holds potential for diagnostic applications. wiley.comresearchgate.net

A key challenge in this area is to develop derivatives that are biocompatible, photostable, and exhibit bright fluorescence in complex biological media.

Fundamental Investigations into Ultrafast Dynamics and Energy Transfer Processes

Understanding the fundamental photophysical processes that occur in this compound on ultrafast timescales is crucial for optimizing its performance in various applications. Techniques such as femtosecond transient absorption and fluorescence upconversion spectroscopy are employed to study these dynamics.

Key areas of investigation include:

Solvation Dynamics: Researchers have studied how the solvent shell around an excited this compound molecule reorganizes over time. aip.orgacs.org These studies, conducted in various solvents, provide insights into the nature of solute-solvent interactions. aip.orgacs.org The solvation dynamics of this compound have been shown to be strongly dependent on factors like solvent polarity and temperature. aip.org

Excited-State Intramolecular Proton Transfer (ESIPT): While not observed in this compound itself, the broader family of aminophthalimides has been studied for solvent-assisted ESIPT, a process that can significantly alter the fluorescence properties. researchgate.net

Energy Transfer: Investigating how energy is transferred from an excited this compound molecule to other molecules is important for applications in areas like light-harvesting and photosensitization.

These fundamental studies provide the knowledge base required for the rational design of new derivatives with controlled excited-state properties.